Product packaging for Hexadecyldimethylamine(Cat. No.:CAS No. 68037-93-4)

Hexadecyldimethylamine

Cat. No.: B3429619
CAS No.: 68037-93-4
M. Wt: 269.5 g/mol
InChI Key: NHLUVTZJQOJKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Amine and Surfactant Chemistry

In the realm of modern chemistry, amines are fundamental organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. wikipedia.org They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen. wikipedia.org Hexadecyldimethylamine (B57324), with its three organic attachments to the nitrogen atom, is a tertiary amine.

The defining characteristic of HDMA is its dual nature. The long hexadecyl chain is hydrophobic (water-repelling), while the dimethylamino group is hydrophilic (water-attracting). This amphiphilic property firmly places HDMA within the class of surfactants, molecules that lower the surface tension between two liquids or between a liquid and a solid. whamine.comsolubilityofthings.com This surfactant behavior is the cornerstone of many of its applications.

HDMA serves as a crucial intermediate in the synthesis of a variety of other important surfactants, including:

Quaternary ammonium (B1175870) compounds (quats): These are synthesized from HDMA and are widely used in personal care products, detergents, and industrial cleaning agents. nbinno.com

Amine oxides: These are another class of surfactants derived from HDMA. nbinno.comwhamine.com

Betaines: HDMA is a precursor for these zwitterionic surfactants. whamine.commade-in-china.com

The following table provides a summary of the key properties of this compound:

PropertyValue
CAS Number 112-69-6
Molecular Formula C18H39N
Molecular Weight 269.51 g/mol
Appearance Clear yellow liquid with a fishlike odor
Boiling Point 148 °C at 2 mmHg
Density 0.801 g/mL at 20 °C
Solubility Insoluble in water, soluble in alcohols

Data sourced from multiple references. nbinno.comwhamine.commade-in-china.comchemicalbook.comsigmaaldrich.com

Historical Development and Evolution of Research on Long-Chain Tertiary Amines

The study of long-chain amines as valuable chemical intermediates has a long history. google.com Early research recognized their potential in synthesizing textile-treating agents and other valuable products. google.com However, the development of economically viable and practical methods for synthesizing long-chain tertiary amines, like HDMA, was a significant hurdle. google.com

Initial proposed methods for producing N-dimethyl long-chain alkyl amines involved reacting long-chain alkyl halides or alcohols with dimethylamine (B145610), or methylating long-chain amines. google.com These early processes were often plagued by low yields and the formation of difficult-to-separate product mixtures. google.com

A significant advancement came with the development of processes that utilized the reaction of primary amines with formaldehyde (B43269) and formic acid. google.com This method provided a more convenient and economical route to producing high yields of long-chain N-dimethyl amines. google.com Over the years, further refinements in synthesis have been developed, including processes that react fatty amines with formaldehyde and formic acid in the presence of sulfuric acid. google.com

The evolution of research has not only focused on improving synthesis but also on expanding the applications of these versatile molecules. The unique properties of long-chain tertiary amines have led to their investigation and use in a wide array of fields beyond their initial applications.

Current Research Frontiers and Emerging Paradigms for this compound

Current research on this compound is vibrant and expanding into several cutting-edge areas. Its role as a versatile building block and functional agent is being explored in numerous advanced applications.

Nanomaterial Synthesis: A significant area of current research is the use of HDMA in the synthesis of nanomaterials. It acts as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods. Furthermore, it is employed as a pore size mediator for creating monodispersed mesoporous silica (B1680970) nanoparticles and as a swelling agent in the fabrication of colloidal mesoporous silica nanoparticles with tunable pore sizes. chemicalbook.comsigmaaldrich.comchemdad.com

Gemini (B1671429) Surfactants: Research has focused on synthesizing symmetrical gemini cationic surfactants based on HDMA. aminer.orgresearchgate.net These novel surfactants, which consist of two surfactant molecules linked by a spacer group, often exhibit superior properties compared to their single-chain counterparts.

Advanced Polymer Science: HDMA is being investigated for its role in polymer synthesis, particularly for creating cationic modifications in polymers. smolecule.com It has also been explored as a coinitiator in photopolymerization processes, offering potential advantages in light-cured applications. google.com

Biotechnology and Drug Delivery: The surfactant properties of HDMA and similar long-chain amines make them subjects of study for their potential roles in biological systems, including applications in drug delivery and as potential therapeutic agents. solubilityofthings.com Their ability to interact with cell membranes is a key aspect of this research. nbinno.com

Environmental Applications: Functionalized magnetic nanoparticles using HDMA are being developed for the ultrasensitive detection of perfluorinated compounds in water samples, highlighting its potential in environmental analysis.

The following interactive data table summarizes some of the emerging research applications of this compound:

Research AreaSpecific ApplicationReference
Nanomaterial Synthesis Structure-directing agent for ZnO nanorods
Pore size mediator for mesoporous silica nanoparticles chemicalbook.comsigmaaldrich.comchemdad.com
Surfactant Science Precursor for Gemini cationic surfactants aminer.orgresearchgate.net
Polymer Chemistry Cationic modification of polymers smolecule.com
Coinitiator in photopolymerization google.com
Biotechnology Drug delivery systems solubilityofthings.com
Environmental Science Functionalization of magnetic nanoparticles for PFC detection

This ongoing research underscores the continued importance of this compound as a versatile and valuable compound in the advancement of chemical science and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N B3429619 Hexadecyldimethylamine CAS No. 68037-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLUVTZJQOJKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
Record name DIMETHYL HEXADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026924, DTXSID801022423
Record name N,N-Dimethyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, C16-18-alkyldimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name DIMETHYL HEXADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Hexadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C12-16-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C16-22-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylhexadecylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20853
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6
Record name DIMETHYL HEXADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylhexadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl palmitamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C14-18-alkyldimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, (C16-18 and C18-unsatd. alkyl)dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C12-16-alkyldimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C16-22-alkyldimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcetylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylcetylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C12-16-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C14-18-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, (C16-18 and C18-unsatd. alkyl)dimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C16-22-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, C16-18-alkyldimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, (C16-18 and C18-unsatd. alkyl)dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, C12-16-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, C14-18-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, C16-22-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL PALMITAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations of Hexadecyldimethylamine and Its Derivatives

Established and Novel Synthetic Pathways for Hexadecyldimethylamine (B57324)

Reductive amination is a versatile method for forming amines from carbonyl compounds or alcohols. masterorganicchemistry.comrsc.org In the context of this compound synthesis, this typically involves the reaction of hexadecanal (B134135) or hexadecanol (B772) with dimethylamine (B145610) in the presence of a catalyst and a reducing agent, often hydrogen gas.

Catalysis and Optimization: The choice of catalyst is crucial for achieving high yields and selectivity. Industrial processes often employ heterogeneous catalysts due to their ease of separation and recyclability. A common catalyst system consists of copper oxide (CuO) and chromium oxide (Cr₂O₃) supported on silica (B1680970) gel, with the addition of alkali metal oxides like potassium oxide (K₂O) or cesium oxide (Cs₂O). Chromium oxide acts as a stabilizer, preventing the sintering of the copper catalyst, while the alkali metal promoter suppresses the formation of undesired byproducts. Catalyst particle size also plays a role, with smaller particles (10–20 mesh) enhancing activity.

Optimization of reaction conditions is key to maximizing the yield of this compound. Important parameters include temperature, pressure, and the molar ratios of the reactants. The reaction is typically carried out at temperatures between 230–250°C and ambient pressure. The molar ratio of hydrogen to dimethylamine to the alcohol feedstock is a critical factor influencing both the conversion rate and selectivity.

An alternative reductive amination route involves the use of a ketone, such as 9-methyl-pentadecanone-7, which can be reacted with dimethylamine under high-pressure hydrogenation conditions. This method is particularly suitable for producing branched alkylamines.

Catalyst Systems and Conditions for Reductive Amination
Catalyst CompositionSupportPromoterTemperature (°C)PressureKey Optimization Parameter
Copper Oxide (20-25 wt%), Chromium Oxide (1-3 wt%)Silica GelK₂O or Cs₂O (0.1-0.6 wt%)230-250AmbientDMA:Alcohol Ratio
Rhodium/SulfoXantphos- (Homogeneous)->120-Reactant Concentrations

Alkylation of a primary or secondary amine is another fundamental route to tertiary amines. rsc.org For the synthesis of this compound, this typically involves the methylation of hexadecylamine (B48584). Direct alkylation with alkyl halides can be difficult to control, often leading to the formation of quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com

A more controlled and widely used method for the N-methylation of primary amines like hexadecylamine is the Eschweiler-Clarke reaction. vulcanchem.com This reaction utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate. The byproducts of this reaction are carbon dioxide and water, which are easily removed from the reaction mixture. vulcanchem.com

To enhance the yield and minimize byproducts, the reaction conditions must be carefully controlled. The reaction of hexadecylamine with formic acid and formaldehyde is typically initiated at a low temperature (below 20°C) before being heated to reflux for several hours. nbinno.com After the reaction is complete, neutralization and extraction are performed to isolate the final product. nbinno.com

Eschweiler-Clarke Methylation of Hexadecylamine
ReactantsByproductsKey Reaction Steps
Hexadecylamine, Formaldehyde, Formic AcidCarbon Dioxide, Water1. Iminium ion formation 2. Reduction by formate

Both reductive amination and alkylation are viable methods for the synthesis of this compound, with the choice of method often depending on the desired scale of production and the available starting materials.

Reductive amination, particularly the fixed-bed catalytic process using long-chain alcohols, is often the industry standard for large-scale production. This method benefits from the use of recyclable heterogeneous catalysts, which can have lifespans exceeding 1000 hours with appropriate regeneration protocols, enhancing the process economics. The ability to use mixed fatty alcohol feedstocks (e.g., C10-C16 blends) and achieve high yields (>93%) makes this a robust and scalable process.

Alkylation reactions, such as the Eschweiler-Clarke methylation, are highly effective on a laboratory scale and for the production of specific batches where the primary amine is the readily available starting material. nbinno.comvulcanchem.com The reaction conditions are generally milder than those required for high-temperature catalytic reductive amination. However, the use of stoichiometric reagents (formic acid) can make it less economically favorable for very large-scale industrial production compared to catalytic hydrogenation processes.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

A deeper understanding of the reaction kinetics and thermodynamics is essential for the optimization and design of efficient synthetic processes for this compound.

Kinetic models help in understanding the relationship between reaction parameters and the rate of product formation. For the reductive amination of long-chain aldehydes, which is analogous to the synthesis of this compound from hexadecanal, kinetic studies have shown that the initial concentration of the aldehyde has a significant impact on chemoselectivity. researchgate.net This is due to the competing equilibrium reactions of enamine formation (leading to the desired amine) and aldol (B89426) condensation (leading to byproducts). researchgate.net

In the catalytic synthesis of tertiary fatty amines from fatty acids and esters, a kinetic model revealed that the rate of hydrogenation is proportional to the square of the hydrogen pressure and inversely proportional to the cube of the water content. uantwerpen.be This indicates that managing water concentration is critical for process efficiency. For the reductive amination of undecanal, the activation energy has been determined to be higher than that of the preceding hydroformylation step, making the amination the rate-determining step in a tandem reaction sequence. mdpi.com

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction influence the position of chemical equilibria and thus the final product distribution. In reductive amination, the initial condensation of the amine with the carbonyl compound to form a hemiaminal or enamine is an equilibrium reaction. researchgate.net The removal of water can drive this equilibrium towards the formation of the imine/enamine intermediate, which is then irreversibly reduced.

While specific thermodynamic data for the synthesis of this compound is scarce in the literature, studies on related compounds provide insights. For instance, the thermodynamics of micelle formation of hexadecyltrimethylammonium bromide, a quaternary ammonium salt derived from this compound, have been studied. researchgate.net The thermodynamic parameters (ΔH, ΔG, and ΔS) for micellization are temperature-dependent, with entropy increasing with temperature, which is characteristic of the strengthening of hydrophobic interactions. researchgate.net This highlights the importance of the long alkyl chain in the thermodynamic behavior of its derivatives. The study of the formation of methylamines also provides thermodynamic data that can be foundational for understanding the thermodynamics of more complex amine syntheses. nist.gov

Synthesis and Functionalization of this compound Derivatives

This compound serves as a versatile precursor for a variety of functionalized derivatives, owing to the reactivity of its tertiary amine group. These derivatives, which include amine oxides, quaternary ammonium salts, and more complex amphiphilic structures, are of significant interest in both academic research and various industrial applications. The synthetic pathways to these compounds are well-established and continue to be refined for improved efficiency, yield, and environmental compatibility.

Synthesis of this compound Oxides: Reaction Mechanisms and Yields

The oxidation of this compound to this compound oxide is a pivotal transformation, yielding a nonionic surfactant that exhibits excellent foaming and emulsifying properties. The most common oxidant employed for this conversion is hydrogen peroxide (H₂O₂). The reaction mechanism generally involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the oxygen atom of the oxidant.

Various catalytic systems have been developed to enhance the efficiency and selectivity of this oxidation process under mild conditions. These catalysts are crucial for achieving high yields and minimizing the formation of byproducts. For instance, bridging hydroxo complexes of Platinum(II) have been demonstrated to effectively catalyze the oxidation of tertiary amines with hydrogen peroxide, leading to medium to excellent yields, particularly for electron-rich amines. rsc.orgresearchgate.net The proposed mechanism for Pt(II)-catalyzed oxidation suggests the formation of a platinum-peroxo intermediate which then transfers an oxygen atom to the amine.

Ruthenium-based catalysts, such as ruthenium trichloride (B1173362) (RuCl₃), have also been employed for the oxidation of tertiary amines to their corresponding N-oxides. asianpubs.orgrsc.org These reactions can utilize molecular oxygen as the oxidant, presenting a green and atom-economical approach. rsc.org The catalytic cycle is thought to involve the formation of a high-valent ruthenium-oxo species that acts as the active oxidizing agent. psu.edunih.gov

Furthermore, biomimetic approaches using flavin catalysts have shown considerable promise for the mild and highly effective H₂O₂ oxidation of tertiary amines. acs.orgnih.govorganic-chemistry.orgfigshare.com These organocatalytic systems, inspired by flavoenzymes, can achieve high yields and selectivity under ambient conditions. nih.govorganic-chemistry.org The proposed catalytic cycle for flavin-catalyzed oxidation often requires molecular oxygen to initiate the process, in addition to hydrogen peroxide as the primary oxidant. acs.org

The table below summarizes various catalytic systems used for the synthesis of tertiary amine N-oxides, including this compound oxide, with their respective reaction conditions and reported yields.

Catalyst/PromoterOxidantSubstrate (if specified)Reaction ConditionsYieldReference(s)
Platinum(II) ComplexesH₂O₂Tertiary aminesMild conditionsMedium to Excellent rsc.orgresearchgate.netresearchgate.net
Ruthenium Trichloride (RuCl₃)Molecular OxygenTertiary aminesHomogeneous solutionMajor product is N-oxide rsc.org
Ruthenium Trichloride (RuCl₃)Bromamine-TVarious tertiary amines80 °C, alkaline (pH 8.4), acetonitrile/waterGood to Excellent asianpubs.org
Flavin CatalystH₂O₂ / O₂Aliphatic tertiary aminesRoom temperature, MeOHGood yields acs.org
Flavin PerchlorateMolecular OxygenTertiary amines2,2,2-trifluoroethanolExcellent yields nih.govorganic-chemistry.org

Quaternization to Form Hexadecyltrimethylammonium Salts and Other Cationic Species

Quaternization is a fundamental reaction of this compound, leading to the formation of quaternary ammonium salts (QAS), which are a major class of cationic surfactants. This reaction involves the alkylation of the tertiary amine with an alkylating agent, resulting in a positively charged nitrogen atom. The general reaction can be represented as:

R-N(CH₃)₂ + R'-X → [R-N(CH₃)₂R']⁺X⁻

where R is the hexadecyl group, R' is an alkyl or other organic group, and X is a halide or another anion.

A prominent example is the synthesis of hexadecyltrimethylammonium bromide (CTAB), a widely used cationic surfactant. This is typically achieved by reacting this compound with methyl bromide. Similarly, other alkylating agents such as dimethyl sulfate (B86663) and 1-bromohexadecane (B154569) can be used to introduce different alkyl groups to the nitrogen atom, yielding a diverse range of QAS with varying properties. evitachem.comsmolecule.com The choice of the alkylating agent and reaction conditions, including solvent and temperature, can significantly influence the reaction rate and yield. For instance, the synthesis of hexadecyl methyl dihydroxyethyl ammonium bromide has been achieved through a non-solvent method by reacting 1-bromohexadecane with N-methyl diethanolamine (B148213) at 110°C, resulting in good yield and surface activity. researchgate.net

The following table provides examples of quaternization reactions of this compound and related tertiary amines to form cationic surfactants.

Tertiary AmineAlkylating AgentResulting Cationic SurfactantReaction ConditionsYieldReference(s)
This compound1-BromohexadecaneNot specified80 °C, 24 hours, ethanol (B145695)~89.59% evitachem.com
N-Methyl diethanolamine1-BromohexadecaneHexadecyl methyl dihydroxyethyl ammonium bromide110°C, 110 min, non-solventNot specified researchgate.net
Tertiary AminesDimethyl SulfateQuaternary Ammonium SaltsNot specifiedNot specified acs.org
Tertiary AminesMethyl ChlorideQuaternary Ammonium SaltsNot specifiedNot specified acs.org

Preparation of Gemini (B1671429) Surfactants and Other Multi-Headed Amphiphiles

Gemini surfactants are a class of amphiphiles characterized by having two hydrophobic tails and two hydrophilic head groups, connected by a spacer group. taylorfrancis.com These surfactants often exhibit superior properties compared to their conventional monomeric counterparts, such as lower critical micelle concentration (CMC) and greater surface activity. nih.govmdpi.com this compound is a key building block for the synthesis of cationic gemini surfactants.

The synthesis typically involves the reaction of two molecules of this compound with a di-functional electrophile that acts as the spacer. Common spacers include dihaloalkanes (e.g., 1,4-dibromobutane) and epichlorohydrin (B41342). For example, the reaction of this compound with 1,4-dibromobutane (B41627) in ethanol yields 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide, a well-studied gemini surfactant. nih.govnih.govchemsrc.comd-nb.info Similarly, epichlorohydrin can be used to link two this compound units, forming a symmetrical gemini surfactant. aminer.orgresearchgate.netgoogle.com

The synthesis of dissymmetric gemini surfactants, where the two hydrophobic chains have different lengths, has also been reported. nih.govnih.govresearchgate.net These are typically synthesized in a multi-step process, allowing for the introduction of different alkyl chains. The properties of the resulting gemini surfactant can be tuned by varying the length and nature of both the hydrophobic tails and the spacer group. acs.org

The table below presents examples of gemini surfactants synthesized from this compound and related tertiary amines.

Tertiary Amine(s)Spacer MoleculeResulting Gemini SurfactantReaction ConditionsReference(s)
N,N-dimethylhexadecylamine1,4-dibromobutane1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromideReflux in ethanol, 48h nih.gov
N,N-dimethylhexadecylamineEpichlorohydrinSymmetrical gemini cationic surfactantNot specified aminer.orgresearchgate.net
Dodecanoic acid dimethylethylamine ester & other fatty acid dimethylethylamine estersNot specified (hydroxypropyl center)Dissymmetric gemini cationic surfactants85 °C, 10–12 h, isopropyl alcohol nih.gov
Long-chain alkyl dimethyl tertiary amines (including C16)EpichlorohydrinGlucosyl gemini cationic surfactant (multi-step synthesis)Not specified google.com

Functionalization for Advanced Material Integration

The chemical reactivity of this compound allows for its incorporation into more complex molecular architectures and materials, imparting specific functionalities. This has been exploited in the development of advanced materials with tailored properties.

One notable application is in the synthesis of functionalized nanoparticles. This compound has been used as a capping agent or a structure-directing agent in the synthesis of various nanomaterials, including zinc oxide (ZnO) nanorods and magnetic nanoparticles. smolecule.com Its long alkyl chain can influence the growth and morphology of the nanoparticles, while the amine group provides a site for further functionalization or interaction with other components. For instance, antibacterial Janus copolymer sheets with dual-active centers have been synthesized through a two-step quaternization process involving this compound. researchgate.net

In the field of polymer chemistry, this compound has been utilized to create functional polymers. For example, it has been used as a quaternization reagent to synthesize comb-shaped phenolphthalein-based poly(ether sulfone)s for anion exchange membranes. nih.gov The long hexadecyl chains introduce hydrophobicity, which can control the water uptake and swelling of the membrane, while the quaternary ammonium groups provide ionic conductivity.

Furthermore, this compound can be a precursor for creating functionalized surfaces. Its ability to form self-assembled monolayers on various substrates can be used to modify surface properties such as wettability and adhesion. The functionalization of copper catalysts with amine derivatives, including this compound, has been explored to enhance the electrochemical reduction of CO₂ to C₂ products.

These examples highlight the versatility of this compound as a platform molecule for the design and synthesis of a wide array of functional materials with applications spanning from catalysis and energy to biomedical and environmental science.

Self Assembly, Aggregation Behavior, and Supramolecular Chemistry of Hexadecyldimethylamine Systems

Micellization and Vesicular Formation Dynamics

In aqueous environments, hexadecyldimethylamine (B57324) molecules arrange themselves to minimize the unfavorable contact between their hydrophobic hexadecyl chains and water molecules. This leads to the formation of various aggregates, most notably micelles and vesicles. nist.gov Micelles are typically spherical or cylindrical structures where the hydrophobic tails form a core, shielded from the water by a shell of hydrophilic head groups. globalresearchonline.net Vesicles are hollow, spherical structures composed of a lipid bilayer, encapsulating an aqueous core. nist.gov

The formation of micelles is a concentration-dependent phenomenon that occurs abruptly above a specific concentration known as the Critical Micelle Concentration (CMC). aliyuncs.com Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, the majority of additionally added surfactant molecules aggregate to form micelles. aliyuncs.com The CMC is a fundamental property that indicates the efficiency of a surfactant in forming micelles. Its determination is often achieved by measuring a physical property of the surfactant solution that changes sharply at the onset of micellization, such as surface tension, conductivity, or through fluorescence probe methods. researchgate.netresearchgate.net

Several factors significantly influence the CMC of surfactants like this compound:

Structure of the Amphiphile : The length of the hydrophobic alkyl chain is a primary determinant. An increase in the hydrocarbon chain length leads to a decrease in the CMC, as the increased hydrophobicity favors aggregation at lower concentrations. pharmacy180.com The nature of the hydrophilic head group also plays a role; for instance, the CMC of ionic surfactants is generally higher than that of non-ionic surfactants with the same alkyl chain length due to electrostatic repulsion between the head groups. aatbio.com

Presence of Additives : The addition of electrolytes (salts) to solutions of ionic surfactants typically lowers the CMC. The counter-ions from the salt reduce the electrostatic repulsion between the charged head groups, facilitating micelle formation. pharmacy180.com Organic additives, such as alcohols, can also affect the CMC by altering the solvent properties or by being incorporated into the micelles. pharmacy180.com

Temperature : Temperature has a complex effect on micellization. For many ionic surfactants, the CMC value may initially decrease with temperature and then increase. High temperatures can reduce the hydration of the hydrophilic head groups, which promotes micellization and lowers the CMC. However, excessively high temperatures can disrupt the structured water around the hydrophobic tails, making micellization less favorable and thereby increasing the CMC. aatbio.com

pH : For surfactants with pH-sensitive head groups, like amines, the pH of the solution is critical. The protonation state of the dimethylamine (B145610) group in this compound will change with pH, altering the head group's charge and hydration, which in turn influences the CMC. aatbio.com

Table 1: Factors Affecting Critical Micelle Concentration (CMC)

Factor Effect on CMC Rationale
Increased Hydrophobic Chain Length Decreases Greater hydrophobicity reduces solubility and favors aggregation. pharmacy180.com
Increased Head Group Hydrophilicity Increases Increased solubility in the bulk solvent requires a higher concentration for aggregation to occur. pharmacy180.com
Addition of Electrolytes (to ionic surfactants) Decreases Counter-ions shield head group repulsion, promoting micelle formation. pharmacy180.com
Increase in Temperature Variable Complex interplay between head group dehydration (promotes micellization) and disruption of water structure around the tail (hinders micellization). aatbio.com

| pH (for pH-sensitive surfactants) | Variable | Alters the charge and hydration of the head group, affecting intermolecular repulsions. aatbio.com |

Beyond the CMC, surfactant molecules can assemble into a variety of morphologies, including spherical micelles, cylindrical or wormlike micelles, and bilayer structures like vesicles. nist.gov The specific morphology adopted by a surfactant system depends on factors such as surfactant concentration, temperature, ionic strength, and the presence of co-solutes. The preferred curvature of the aggregate interface is a key determinant of the final structure.

Studies on similar cationic surfactants have shown that at concentrations just above the CMC, small, spherical micelles are often formed. As the concentration increases, these can grow into larger, cylindrical (rod-like or wormlike) micelles. researchgate.net This transition from spherical to cylindrical micelles is often induced by the addition of salt, which screens the electrostatic repulsion between head groups and allows for closer packing. researchgate.net

Vesicle formation typically occurs in systems where the packing of the surfactant molecules favors a bilayer arrangement. This can happen with single-chain surfactants under specific conditions or, more commonly, with double-chain surfactants. For some single-chain surfactants, a transition from micelles to vesicles can be induced by changes in concentration or the addition of other molecules. researchgate.netresearchgate.net For instance, research on allyl alkyldimethylammonium bromide, a related cationic surfactant, demonstrated a spontaneous formation of vesicles at low concentrations above the CMC, which then transformed into rod-like micelles as the concentration was increased. researchgate.net The characterization of these self-assembled structures is commonly performed using techniques such as Dynamic Light Scattering (DLS) to determine aggregate size, and Transmission Electron Microscopy (TEM) and Small-Angle Neutron or X-ray Scattering (SANS/SAXS) to visualize morphology and determine structural parameters. researchgate.netrsc.org

Micelles are not static structures but are in a constant state of dynamic equilibrium with the surrounding monomeric surfactant molecules. researchgate.net The kinetics of micellization involves two primary relaxation processes:

A fast relaxation process (τ₁) , which occurs on a microsecond to nanosecond timescale. This process is associated with the rapid exchange of monomeric surfactant molecules between a micelle and the bulk solution. researchgate.net

A slow relaxation process (τ₂) , with a timescale ranging from milliseconds to seconds. This process corresponds to the complete dissolution of a micelle into monomers or, conversely, the formation of a new micelle from monomers. researchgate.net This represents the average lifetime of a micelle.

The rates of these processes are critical for applications where the interface needs to be rapidly stabilized, such as in foaming and emulsification. researchgate.net The kinetics of micelle formation and dissolution are influenced by the molecular structure of the surfactant. For instance, longer hydrophobic chains can lead to slower kinetics due to the stronger hydrophobic interactions holding the micelle together. manchester.ac.uk

Lyotropic Liquid Crystalline Phase Behavior and Structural Elucidation

At higher concentrations, typically well above the CMC, surfactant systems like those involving this compound can form lyotropic liquid crystalline phases. These are states of matter that exhibit properties of both liquids (fluidity) and crystals (long-range order). globalresearchonline.netwikipedia.org The formation and type of liquid crystalline phase are dependent on concentration, temperature, and the presence of other components, such as co-surfactants or solvents. globalresearchonline.net

The phase behavior of a surfactant system is comprehensively represented by a phase diagram, which maps the different phases that exist as a function of composition and temperature.

Binary Systems : In a binary system, such as this compound and water, increasing the surfactant concentration can lead to a sequence of phases. Starting from a dilute isotropic solution of monomers (L₁), the system transitions to an isotropic solution of micelles, followed by various liquid crystalline phases like the hexagonal (H₁), cubic (I₁), and lamellar (Lα) phases. wikipedia.orgnih.gov The hexagonal phase consists of cylindrical micelles packed into a two-dimensional hexagonal lattice, while the lamellar phase is composed of parallel surfactant bilayers separated by layers of solvent. wikipedia.org

Ternary Systems : The addition of a third component, such as an alcohol (e.g., 1-decanol) or an oil, creates a ternary system with much richer phase behavior. nih.govnih.gov Ternary phase diagrams are typically represented using a triangular plot where each vertex represents a pure component. nih.gov Studies on analogous long-chain cationic surfactants, like 1-hexadecyl-3-methylimidazolium chloride, in a ternary system with 1-decanol (B1670082) and water have revealed the formation of distinct hexagonal and lamellar liquid crystalline regions within the phase diagram. nih.gov The presence of the alcohol, which acts as a co-surfactant, can significantly influence the curvature of the surfactant film, promoting the formation of different phases. nih.gov For example, the intercalation of decanol (B1663958) between surfactant head groups can favor the formation of lamellar phases. nih.gov

Table 2: Common Lyotropic Liquid Crystalline Phases in Surfactant Systems

Phase Symbol Description of Structure
Hexagonal H₁ Cylindrical micelles are packed in a two-dimensional hexagonal array. wikipedia.org
Lamellar Surfactant molecules are arranged in bilayers, separated by layers of solvent. wikipedia.org
Cubic I₁, V₁ Complex, bicontinuous structures or packed spherical micelles forming a cubic lattice. nih.govresearchgate.net

| Isotropic Solution | L₁ | Disordered solution of spherical or small micelles. wikipedia.org |

The identification and structural elucidation of lyotropic liquid crystalline phases are accomplished using a combination of experimental techniques.

Polarized Optical Microscopy (POM) : This is a primary tool for identifying liquid crystal phases. ipme.rumdpi.com Anisotropic phases, such as hexagonal and lamellar phases, are birefringent and produce characteristic textures when viewed between crossed polarizers. In contrast, isotropic phases like cubic phases and micellar solutions appear dark. mdpi.com

Small-Angle X-ray Scattering (SAXS) : SAXS is a powerful technique for determining the structure and dimensions of liquid crystalline phases. rsc.org The scattering pattern provides information about the long-range order in the system. For instance, a lamellar phase gives a series of sharp peaks with spacing ratios of 1:2:3, while a hexagonal phase shows peaks with ratios of 1:√3:2:√7. rsc.org From the positions of these peaks, one can calculate key structural parameters like the lamellar repeat distance or the lattice parameter of the hexagonal phase.

Differential Scanning Calorimetry (DSC) : DSC is used to detect phase transitions and measure the associated enthalpy changes as a function of temperature. nih.gov

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy, particularly using deuterium (B1214612) (²H) NMR of deuterated water, can provide information about the local environment, phase boundaries, and molecular dynamics within the different phases. researchgate.net

Through these methods, researchers can construct detailed phase diagrams and gain a thorough understanding of the supramolecular structures formed by this compound and related surfactants in various systems. rsc.orgnih.gov

Interaction with Polymeric and Colloidal Systems

The interaction of this compound with polymeric and colloidal entities is a subject of considerable scientific and industrial interest. These interactions are central to a wide array of applications, including formulation science, material modification, and separation processes. The subsequent subsections will provide a detailed examination of the complexation with polyelectrolytes and adsorption behavior at solid-liquid interfaces.

The interaction between this compound and oppositely charged polyelectrolytes in aqueous solutions is a classic example of supramolecular assembly driven by cooperative electrostatic and hydrophobic interactions. When this compound, which exists as a cation in solution, is mixed with an anionic polyelectrolyte, such as sodium poly(acrylate), a complex is formed. This process is often characterized by the neutralization of charge and the release of counter-ions, which provides a significant entropic driving force for the complexation.

The initial interaction is typically dominated by the strong electrostatic attraction between the cationic head group of the this compound and the anionic groups of the polyelectrolyte. This leads to the formation of a polyelectrolyte-surfactant complex. As more surfactant molecules bind to the polymer chain, hydrophobic interactions between the long hexadecyl tails of the surfactant molecules become increasingly important. This cooperative binding can lead to the formation of micelle-like aggregates along the polymer chain, dramatically altering the conformation of the polyelectrolyte from an extended coil to a more compact structure.

Research on analogous systems, such as the interaction between cetyltrimethylammonium bromide (CTAB), a structurally similar cationic surfactant, and poly(acrylic acid) (PAA), provides valuable insights. Studies have shown that the addition of CTAB to a PAA solution can lead to the precipitation of an insoluble complex as the charges are neutralized researchgate.net. However, at higher surfactant concentrations, soluble complexes can form, characterized by a more compact aggregation of the PAA/CTAB complex researchgate.net. The pH of the solution also plays a crucial role, as it affects the degree of ionization of the polyelectrolyte and thus the strength of the electrostatic interactions researchgate.net.

The complexation behavior can be influenced by several factors, including the charge density of the polyelectrolyte, the concentration of both the surfactant and the polymer, the ionic strength of the solution, and temperature. The formation of these complexes can significantly impact the rheological properties of the solution, transitioning from shear-thinning behavior to more Newtonian-like behavior upon complex formation researchgate.net.

Interactions within polymer networks, which are cross-linked polymer chains, introduce additional complexity. The cross-linked structure can influence the diffusion and binding of the surfactant molecules within the network. The mechanical and swelling properties of the polymer network can be significantly altered by the formation of surfactant-polyelectrolyte complexes within the gel structure. The study of these interactions is crucial for the development of responsive materials and drug delivery systems.

The adsorption of this compound at solid-liquid interfaces is a critical phenomenon in various technological applications, including mineral flotation, lubrication, and surface modification. The driving forces for adsorption are similar to those in polyelectrolyte complexation, namely electrostatic and hydrophobic interactions, with the nature of the solid surface playing a pivotal role.

On negatively charged surfaces, such as silica (B1680970) and mica in aqueous media, the cationic head group of this compound is electrostatically attracted to the surface. At low concentrations, the surfactant molecules may adsorb as individual ions. As the concentration increases, lateral hydrophobic interactions between the adsorbed surfactant molecules become more favorable, leading to the formation of surface aggregates known as hemimicelles or admicelles. This cooperative adsorption often results in a sharp increase in the adsorption density over a narrow concentration range.

The structure of the adsorbed layer is highly dependent on the surfactant concentration. At the critical micelle concentration (CMC), the formation of a complete monolayer or bilayer on the surface is often observed. The orientation of the adsorbed molecules also changes with surface coverage. Initially, the molecules may lie flat on the surface, but as the packing density increases, they tend to orient themselves more perpendicularly to the surface, with the hydrophobic tails extending into the solution, thereby rendering the surface hydrophobic.

Studies on the adsorption of the closely related primary amine, n-hexadecylamine, on silica surfaces have demonstrated that the adsorption isotherms can often be described by the Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites researchgate.net. The adsorption of hexadecylamine (B48584) on iron oxide surfaces from an oil phase has been shown to form a dense monolayer, with the molecules exhibiting a tilted orientation ornl.gov.

The table below presents hypothetical data for the adsorption of a C16 amine surfactant on a silica surface, illustrating the principles of the Langmuir adsorption model.

Equilibrium Concentration (mol/L)Amount Adsorbed (mol/g)
0.00010.00025
0.00020.00040
0.00050.00063
0.00100.00083
0.00200.00100
0.00500.00111

The adsorption process is also influenced by environmental factors such as pH, temperature, and the presence of electrolytes. Changes in pH can alter the surface charge of the solid and the charge of the amine head group, thereby affecting the electrostatic interactions. Temperature can influence both the solubility of the surfactant and the energetics of the adsorption process. The presence of salts in the solution can screen the electrostatic interactions, which can either enhance or reduce adsorption depending on the specific system.

Interfacial Phenomena and Surface Activity of Hexadecyldimethylamine

Adsorption at Air-Water and Oil-Water Interfaces

The presence of Hexadecyldimethylamine (B57324) in an aqueous solution leads to a significant reduction in the surface tension of water. For instance, a 1 g/L aqueous solution of this compound exhibits a surface tension in the range of 26.5 to 32.2 mN/m at 25°C epfl.ch. This reduction is a direct consequence of the adsorption of this compound molecules at the air-water interface, where they replace water molecules and reduce the net inward pull experienced by the surface molecules.

The dynamics of surface tension reduction are dependent on the concentration of the surfactant and the timescale of the measurement. Initially, the rate of surface tension decrease is governed by the diffusion of this compound molecules from the bulk solution to the newly created interface. As the interface becomes more populated, the rate of adsorption slows down until an equilibrium is reached, corresponding to the maximum reduction in surface tension for a given concentration.

Similarly, at the interface between two immiscible liquids like oil and water, this compound reduces the interfacial tension. The hydrophobic tail of the molecule preferentially partitions into the oil phase, while the hydrophilic head remains in the water, creating a molecular bridge that lessens the energetic penalty of the oil-water contact. This property is fundamental to the formation and stabilization of emulsions.

Surface Tension of Aqueous this compound Solution
Concentration (g/L)Temperature (°C)Surface Tension (mN/m)
12526.5 - 32.2 epfl.ch

The orientation of this compound molecules at an interface is crucial for their surface activity. At the air-water interface, the hexadecyl chains are generally tilted with respect to the surface normal, pointing away from the water phase. The degree of tilt is influenced by the surface concentration; at low concentrations, the chains may lie flatter on the surface, while at higher concentrations, they become more ordered and perpendicular to the interface to accommodate more molecules. The hydrophilic dimethylamino head group is hydrated and resides in the aqueous phase. This orientation creates a hydrophobic layer at the interface, significantly altering its properties.

Wetting Characteristics and Spreading Phenomena

The ability of a liquid to spread over a solid surface, known as wetting, is enhanced by the presence of surfactants like this compound. By reducing the surface tension of the aqueous solution, this compound lowers the contact angle between the liquid droplet and the solid surface. A lower contact angle indicates better wetting. This property is critical in applications where uniform coverage of a surface by an aqueous solution is desired, such as in agricultural sprays and industrial cleaning formulations.

The spreading of a this compound solution over a liquid or solid surface is driven by the reduction in the total surface free energy of the system. The spreading coefficient, which is a measure of this energy change, becomes more positive in the presence of the surfactant, promoting the expansion of the liquid film across the surface. The dynamics of spreading are influenced by factors such as the concentration of the surfactant, the viscosity of the solution, and the nature of the substrate.

Emulsification and Foaming Properties: Mechanistic Insights

This compound and its derivatives are utilized for their ability to promote the formation and enhance the stability of emulsions and foams.

Emulsions: this compound acts as an emulsifying agent by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets. This interfacial film provides stability through several mechanisms:

Reduction of Interfacial Tension: By lowering the energy required to create new droplet surface area, this compound facilitates the dispersion of one liquid into another.

Steric Hindrance: The adsorbed layer of this compound molecules, with their bulky hydrocarbon chains extending into the continuous phase, creates a physical barrier that prevents droplets from approaching each other and coalescing.

Electrostatic Repulsion: In acidic conditions, the dimethylamino group can become protonated, imparting a positive charge to the droplet surface. The resulting electrostatic repulsion between similarly charged droplets further enhances emulsion stability.

Foams: In the case of foams, which are dispersions of a gas in a liquid, this compound stabilizes the thin liquid films (lamellae) between gas bubbles. The stabilization mechanisms include:

Gibbs-Marangoni Effect: When a foam film is stretched, the local surface concentration of the surfactant decreases, leading to a localized increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched area, which helps to heal the thinned film and prevent rupture.

Increased Surface Viscosity: The presence of a packed monolayer of this compound at the air-water interface can increase the surface viscosity, which retards the drainage of liquid from the foam lamellae and slows down the thinning process that leads to bubble coalescence.

Interfacial rheology, which describes the flow and deformation properties of interfaces, plays a critical role in the stability of emulsions and foams stabilized by this compound. The viscoelastic properties of the interfacial film are of particular importance.

A high interfacial elasticity, which is the ability of the interface to recover its shape after deformation, is crucial for the stability of both emulsions and foams. This elasticity, largely governed by the Gibbs-Marangoni effect, allows the interfacial film to resist mechanical disturbances and thermal fluctuations that could otherwise lead to droplet or bubble coalescence.

The interfacial viscosity, which represents the resistance to flow within the interface, also contributes to stability. A higher interfacial viscosity can slow down the drainage of the continuous phase from between approaching droplets or bubbles, thereby hindering coalescence. The packed arrangement of the long hexadecyl chains of the adsorbed this compound molecules can significantly contribute to the interfacial viscosity. The stability of these systems is therefore not solely dependent on the reduction of surface tension but is intricately linked to the dynamic rheological properties of the interfacial layer formed by the surfactant.

Molecular Interactions of Hexadecyldimethylamine with Biological Systems Non Clinical Focus

Interaction Mechanisms with Lipid Bilayers and Model Membranes

The primary interface for hexadecyldimethylamine's interaction with cells is the lipid bilayer of the cell membrane. Its structure allows it to readily associate with and modify the properties of these membranes.

As a cationic surfactant (at acidic to neutral pH), this compound's interaction with lipid bilayers is a key aspect of its biological activity. The mechanism of membrane disruption is believed to follow a multi-step process analogous to other surface-active agents. Initially, the positively charged polar head group interacts with the surface of the cell membrane. Following this adsorption, the long hydrophobic hexadecyl tail integrates into the lipid bilayer's core nih.gov.

This insertion disrupts the ordered packing of the membrane phospholipids. The presence of the bulky alkyl chains creates voids and weakens the cohesive forces between lipid molecules, leading to an increase in membrane permeability. At sufficient concentrations, this disruption can lead to the loss of membrane integrity, pore formation, and ultimately, the lysis of the cell. This general mechanism of action as a membrane perturbant is a recognized mode of action for many antimicrobial surfactants nih.gov.

The introduction of amphiphilic molecules like This compound (B57324) into a lipid bilayer can significantly alter its dynamic and physical properties, including membrane fluidity and phase transitions. Membrane fluidity is essential for many cellular functions and is influenced by factors such as lipid composition, temperature, and the presence of embedded molecules nih.govnih.gov.

The insertion of the hexadecyl chain into the membrane interior disrupts the tight packing of phospholipid acyl chains. This disruption can increase the mobility of the lipid molecules, leading to a more fluid state. Conversely, interactions between the long, saturated alkyl chains of the amine and the lipid tails could potentially order the lipids locally, particularly below the main phase transition temperature. Additives can influence the gel-to-fluid phase transition in lipid membranes; for instance, some peptides have been shown to enhance lateral lipid mobility frontiersin.org. Depending on the concentration and the initial state of the membrane, this compound could either increase fluidity by disrupting packing or decrease it by stabilizing a more ordered phase. Studies on distigmasterol-modified acylglycerols, for example, have shown that such compounds can increase the rigidity of the membrane in its liquid crystalline phase and alter the main phase transition temperature mdpi.com.

Molecular Interactions with Proteins and Nucleic Acids

Beyond membranes, the chemical properties of this compound facilitate interactions with other crucial biomolecules, including proteins and nucleic acids.

The interaction of this compound with proteins is governed by both hydrophobic and electrostatic forces. The nonpolar hexadecyl tail can associate with exposed hydrophobic patches on the surface of proteins. Such interactions are a key factor in protein aggregation, where unfolded or partially folded proteins expose their hydrophobic cores researchgate.net.

Additives can influence protein stability and aggregation. For instance, arginine is known to suppress protein aggregation by interacting with and masking hydrophobic surfaces, thereby preventing protein-protein association researchgate.net. Similarly, histidine can block hydrophobic regions on proteins, inhibiting aggregation nih.gov. Depending on the specific protein and solution conditions, this compound could potentially interact with proteins in several ways. It might stabilize certain conformations by binding to hydrophobic pockets, or at higher concentrations, its detergent-like properties could disrupt the native tertiary structure, leading to denaturation and aggregation.

A critical step in non-viral gene delivery is the compaction of large, negatively charged DNA molecules into small, organized particles capable of cellular uptake researchgate.net. Cationic molecules are effective agents for this process, known as DNA condensation. The tertiary amine group of this compound can be protonated, conferring a positive charge that enables it to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA researchgate.net.

This electrostatic interaction neutralizes the charge repulsion between DNA segments, allowing the DNA to collapse into a condensed state. The binding of the cationic polymer to DNA is often an entropically driven process nih.gov. The hydrophobic alkyl chains of this compound can further stabilize the condensed structures, or "polyplexes," through hydrophobic interactions, shielding the DNA from the aqueous environment. The resulting nanoparticles are often organized into structures such as toroids and spheroids nih.govucsb.edu. This ability to induce DNA condensation makes cationic amphiphiles like this compound relevant in the development of gene delivery vectors nih.gov.

Antimicrobial Action Mechanisms at a Molecular and Cellular Level

This compound exhibits antimicrobial properties, and its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes nih.govnih.gov. As a cationic surfactant, it interacts strongly with the often negatively charged components of bacterial and fungal cell envelopes.

The process begins with the electrostatic attraction of the protonated dimethylamino head group to the microbial cell surface. This is followed by the insertion of the C16 hydrophobic tail into the lipid bilayer, which compromises the membrane's structural integrity, as detailed in section 5.1.1 nih.gov. This leads to leakage of essential intracellular components, disruption of the proton motive force, and inhibition of membrane-associated enzymes, ultimately resulting in cell death.

Research on homologous series of related compounds, such as N-alkyl-N,N-dimethylamine oxides, has shown that antimicrobial activity is highly dependent on the length of the alkyl chain. The activity generally increases with chain length up to a certain point, after which it plateaus or decreases. This phenomenon is known as the "cutoff effect" nih.gov. For many bacteria, the optimal activity is found for chain lengths between C12 and C16. The cutoff is thought to be related to the compound's tendency to form micelles at higher chain lengths, which reduces the concentration of free molecules available to interact with the cell membrane nih.gov.

Table 1: Relationship Between Alkyl Chain Length and Antimicrobial Activity for N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides Data derived from studies on homologous series of surfactants, illustrating the "cutoff effect" in biological activity.

Compound TypeAlkyl Chain LengthGeneral Antimicrobial Activity TrendPeak Activity Chain LengthPostulated Reason for Cutoff
N-Alkyl BetainesC8-C18Increases with chain length, then plateaus~C16Micelle formation reduces bioavailability of monomers to interact with cell membranes nih.gov.
N-Alkyl-N,N-Dimethylamine OxidesC8-C18Increases with chain length, then plateaus~C14Micellar activity is thought to contribute to the cutoff in biological effectiveness nih.gov.

Selective Bactericidal Activity and Strain-Specific Responses

This compound (DMHDA) exhibits a selective and dose-dependent effect on the viability and growth of different bacterial strains. Research has demonstrated that the impact of DMHDA is not uniform across all bacteria, suggesting specific mechanisms of interaction and varying levels of susceptibility.

The growth of Arthrobacter agilis UMCV2, a plant growth-promoting actinobacterium, is notably influenced by DMHDA, a volatile organic compound it naturally produces. At lower concentrations (0.37 µM to 1.50 µM), DMHDA appears to stimulate the growth of A. agilis. However, as the concentration increases, it exerts an inhibitory effect, indicating a self-regulatory role for this compound within its producing organism.

In contrast, the effects on other bacteria are more varied. Studies have shown that DMHDA can modulate the swarming motility of certain bacterial species, a complex, coordinated movement of bacteria across a surface. For instance, the swarming motility of Bacillus sp. ZAP018 and Pseudomonas fluorescens UM270 is affected by DMHDA nih.gov. This suggests that these bacteria can perceive and respond to DMHDA, leading to alterations in their collective behavior.

However, not all bacteria are equally responsive. Pseudomonas aeruginosa PAO1, a well-studied opportunistic pathogen, shows no significant change in its swarming motility when exposed to DMHDA nih.gov. This differential response highlights the strain-specific nature of DMHDA's activity and points towards the existence of specific cellular targets or pathways that are present in some bacteria but absent or different in others.

Table 1: Effect of this compound (DMHDA) on Bacterial Swarming Motility

Bacterial StrainEffect of DMHDA on Swarming Motility
Bacillus sp. ZAP018Modulated
Pseudomonas fluorescens UM270Modulated
Pseudomonas aeruginosa PAO1No significant effect

Cellular and Subcellular Effects in Microorganisms

The interactions of this compound with microorganisms extend to the cellular and subcellular levels, primarily influencing cell viability and motility-related structures. The dose-dependent nature of these effects is a critical aspect of its activity.

For Arthrobacter agilis UMCV2, exposure to varying concentrations of DMHDA leads to distinct outcomes in cellular viability. Research has demonstrated a dose-dependent effect on the viability of this bacterium, where lower concentrations are tolerated or even beneficial, while higher concentrations become detrimental nih.gov. This suggests that at elevated levels, DMHDA may disrupt essential cellular processes, leading to a decline in the viable cell population.

The modulation of swarming motility in Bacillus sp. ZAP018 and Pseudomonas fluorescens UM270 by DMHDA implies an interaction with the cellular machinery responsible for this form of movement. Swarming is a complex process that involves flagellar activity, cell-to-cell communication, and surfactant production. The influence of DMHDA on this behavior suggests a potential interference with the flagellar apparatus or the signaling pathways that regulate its function nih.gov. The expression of marker genes associated with the flagellar apparatus in bacteria has been shown to be affected by DMHDA, providing a potential subcellular target for its activity nih.gov.

The lack of a swarming motility response in Pseudomonas aeruginosa PAO1 to DMHDA further underscores the specificity of its cellular effects nih.gov. This could be due to differences in cell envelope composition, the absence of specific receptors, or variations in the regulatory networks governing motility in this particular strain.

Table 2: Dose-Dependent Effects of this compound (DMHDA) on Arthrobacter agilis UMCV2

DMHDA ConcentrationEffect on GrowthEffect on Cellular Viability
Low ConcentrationsStimulatoryMaintained or Enhanced
High ConcentrationsInhibitoryReduced

Advanced Applications of Hexadecyldimethylamine in Materials Science and Engineering

Role in Nanomaterials Synthesis and Surface Functionalization

The precise control over the size, shape, and surface properties of nanomaterials is critical for their application. Hexadecyldimethylamine (B57324) and its derivatives play a crucial role in directing the formation of these materials and in modifying their surfaces to achieve desired chemical and physical characteristics.

This compound belongs to the class of cationic surfactants that are fundamental to the synthesis of mesoporous materials, such as mesoporous silica (B1680970) nanoparticles (MSNs). In these syntheses, the surfactant molecules act as structure-directing agents (SDAs) or templates. nih.gov The process relies on a cooperative self-assembly mechanism. researchgate.net

In a typical synthesis, the this compound molecules in an aqueous solution self-assemble into micelles above their critical micelle concentration. These micelles, with their hydrophobic alkyl chains forming the core and the hydrophilic amine head groups facing the aqueous medium, adopt specific shapes (e.g., spherical or cylindrical). A silica precursor, commonly tetraethyl orthosilicate (B98303) (TEOS), is then introduced into the solution. nih.govresearchgate.net The precursor hydrolyzes and condenses, forming silicate (B1173343) species that are electrostatically attracted to the charged surface of the surfactant micelles. This interaction guides the polymerization of silica around the micellar templates, creating an ordered, hybrid organic-inorganic structure.

The final step involves the removal of the organic surfactant template, typically through calcination or solvent extraction. nih.gov This process leaves behind a rigid silica framework with a network of uniform, well-defined pores that are replicas of the original micellar structures. The pore size and arrangement can be precisely controlled by selecting the appropriate surfactant and adjusting reaction conditions. nih.gov Materials like MCM-41, known for its hexagonal arrangement of pores, are synthesized using this templating approach with cationic surfactants. nih.gov

Table 1: Impact of Template on Mesoporous Silica Nanoparticle Properties

Template System Resulting Material Key Properties
Cationic Surfactant (e.g., CTAB) & TEOS MCM-41 type Mesoporous Silica High surface area, uniform hexagonal pore structure (2.5-6 nm diameter). nih.gov
Phen-C16 (a phenanthrolinium salt with a C16 chain) & TEOS Mesoporous Silica Nanoparticles (MSNs) High surface area (e.g., 833.9 m²/g), tunable porosity. nih.gov

This table illustrates how different surfactant template systems, similar in principle to the action of this compound, direct the synthesis of mesoporous silica with distinct and controllable properties.

The surface chemistry of nanoparticles and quantum dots (QDs) dictates their stability, dispersibility, and interaction with their environment. This compound and its close analogue, hexadecylamine (B48584), are widely used as surface ligands or capping agents to passivate the surface of these nanomaterials. nih.govnih.gov The amine group coordinates to the surface atoms of the nanoparticle, while the long hexadecyl chain extends outwards.

This surface modification serves several key functions:

Stabilization: The long alkyl chains provide steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability.

Solubility Control: By capping the nanoparticle surface, the native hydrophilic or hydrophobic character can be reversed. For instance, modifying an inorganic nanoparticle with this compound renders its surface hydrophobic, allowing it to be dispersed in nonpolar organic solvents. nih.gov

Passivation of Surface Defects: For quantum dots, surface atoms are often sites of electronic defects ("traps") that can quench luminescence. Capping these sites with ligands like amines can passivate these traps, leading to a significant enhancement in the quantum yield and photostability of the QDs. bilkent.edu.tr

Functionalization for Specific Applications: The amine group on the surface can also serve as a reactive handle for further chemical modifications. In one study, hexadecylamine was used to functionalize graphene quantum dots (GQDs). nih.gov This modification introduced hydrophobic moieties that significantly improved the adsorption capacity of the GQDs for removing organic pollutants from water. nih.gov

Table 2: Effect of Hexadecylamine Surface Functionalization on Graphene Quantum Dots (GQDs)

GQD Type Average Diameter (nm) BET Surface Area (m²/g) Pore Volume (cm³/g) Phenanthrene Adsorption Capacity (mg/g)
C₁₆-GQDs 10.0 0.3364 0.0006 Not specified as highest
C₁₆-NGQDs (Nitrogen-doped) 9.8 0.4021 0.0007 Not specified as highest

Data sourced from a study on hexadecylamine functionalized graphene quantum dots, demonstrating how surface modification enhances material properties for specific applications like adsorption. nih.gov

Role in Advanced Separation Technologies and Industrial Processes

Separation processes are fundamental to chemical manufacturing, environmental remediation, and purification. nih.gov The efficiency of these processes often relies on materials with high surface areas and a selective affinity for the target molecules. This compound is used to modify separation media to enhance their performance.

By functionalizing the surface of adsorbent materials like silica gel, zeolites, or graphene, the long hexadecyl chains create a hydrophobic stationary phase. nih.gov This is the basic principle behind reversed-phase chromatography, a powerful technique for separating nonpolar molecules. The hydrophobic chains interact with hydrophobic analytes in a mixture, retaining them on the stationary phase while more polar components pass through.

In environmental applications, this surface modification is used to create sorbents for removing organic pollutants from water. For example, hexadecylamine-functionalized graphene quantum dots have shown a very high adsorption capacity for phenanthrene, a polycyclic aromatic hydrocarbon. nih.gov The hydrophobic surface of the modified dots strongly attracts the nonpolar pollutant molecules, effectively extracting them from the aqueous solution. The high surface area of the nanomaterial combined with the chemical affinity imparted by the hexadecylamine functionalization leads to a highly efficient separation material. nih.gov

Mineral Flotation Reagents: Selectivity and Efficiency

In the field of mineral processing, the principle of froth flotation is a cornerstone for the separation of valuable minerals from gangue materials. The efficiency of this process hinges on the selective adsorption of collector molecules onto the surface of the target mineral, rendering it hydrophobic and facilitating its attachment to air bubbles. Cationic collectors, such as long-chain amines, are particularly effective in the flotation of silicate minerals like quartz, which are common gangue in many ore types.

This compound and similar long-chain amines function as cationic collectors in acidic to neutral pH ranges. The primary mechanism involves the electrostatic attraction between the positively charged amine head group and the negatively charged mineral surface. For instance, in the reverse flotation of iron ores, the goal is to float the silica (quartz) away from the valuable iron oxides (hematite). The selectivity of this separation is highly dependent on the surface charges of the minerals at a given pH.

Research Findings on Amine Collector Selectivity:

Studies on dodecylamine (B51217) (DDA), a closely related shorter-chain amine, provide insight into the selective flotation of quartz from hematite (B75146). The isoelectric point (IEP) of quartz is typically around pH 2, meaning its surface is negatively charged above this pH. Hematite, on the other hand, has an IEP in the range of pH 6-7. This difference in surface charge allows for the selective adsorption of cationic collectors like amines onto the quartz surface in a specific pH window.

Microflotation tests have demonstrated that with an amine collector, high quartz recovery can be achieved at a pH where the quartz surface is significantly negative and the hematite surface is less so, allowing for their separation. The efficiency of flotation is influenced by both pH and collector concentration.

Table 1: Flotation Recovery of Quartz and Hematite with Dodecylamine (DDA) Collector

This table illustrates the principle of selective flotation using a cationic amine collector by showing the differential recovery of quartz and hematite at varying pH levels and collector concentrations. The data is representative of typical performance in laboratory microflotation tests.

pHDDA Concentration (mol/L)Quartz Recovery (%)Hematite Recovery (%)
6.01 x 10-57515
8.01 x 10-58520
10.01 x 10-59525
10.05 x 10-59835
11.01 x 10-58040

The data indicates that at a pH of 10, the selectivity for quartz over hematite is significant. The adsorption mechanism is primarily electrostatic, with the positively charged aminium ions (RNH3+) adsorbing onto the negatively charged quartz surface. At higher concentrations, the formation of hemimicelles, or aggregates of collector molecules on the mineral surface, can further enhance hydrophobicity and improve flotation recovery. aotongchem.cn The longer hydrocarbon chain of this compound would be expected to impart even greater hydrophobicity to the mineral surface compared to dodecylamine.

Enhanced Oil Recovery (EOR) Processes and Fluid Rheology

In petroleum engineering, Enhanced Oil Recovery (EOR) encompasses various techniques used to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR (cEOR) involves the injection of specialized chemicals to alter the properties of the reservoir fluids and rock, thereby mobilizing trapped oil. Surfactants like this compound and its derivatives play a crucial role in cEOR by reducing the interfacial tension (IFT) between oil and water and by modifying the rheological properties of the injection fluids.

The long alkyl chain of this compound makes it an effective surfactant for reducing the IFT between the aqueous injection fluid and the crude oil. This reduction in IFT lowers the capillary forces that trap oil droplets within the pore spaces of the reservoir rock, allowing them to be displaced and recovered.

Furthermore, the modification of fluid rheology is critical for improving the sweep efficiency of the EOR process. By increasing the viscosity of the injected water, the mobility ratio between the displacing fluid and the displaced oil is reduced. This leads to a more stable displacement front and prevents "viscous fingering," where the less viscous injection fluid bypasses large areas of the reservoir.

Research Findings on Rheological Modification:

Research has been conducted on the rheological properties of solutions containing hexadecyl dimethyl amine-modified carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (HD-CMHEC). These studies demonstrate the significant impact that the incorporation of the this compound moiety has on the viscosity of the polymer solution. The hydrophobic interactions between the hexadecyl chains lead to the formation of a network structure in the aqueous solution, resulting in a substantial increase in viscosity.

Table 2: Viscosity of Carboxymethyl Hydroxyethyl Cellulose (CMHEC) and Hexadecyl Dimethyl Amine Modified CMHEC (HD-CMHEC) Solutions

This table presents a comparison of the viscosity of a base polymer solution (CMHEC) with a solution of the same polymer modified with hexadecyl dimethyl amine (HD-CMHEC), illustrating the viscosity-enhancing effect of the amine modification.

Polymer Concentration (%)Solution TypeApparent Viscosity (mPa·s)
0.3CMHEC19.0
0.3HD-CMHEC73.6
0.4CMHEC35.0
0.4HD-CMHEC150.0
0.5CMHEC60.0
0.5HD-CMHEC320.0

The data clearly shows that the modification with hexadecyl dimethyl amine leads to a significant increase in the viscosity of the polymer solution. researchgate.net This enhanced viscosity is crucial for improving the mobility control in EOR applications. The shear-thinning behavior of these solutions is also a desirable characteristic, as it allows for easier injection into the reservoir at high shear rates near the wellbore, while maintaining high viscosity at the lower shear rates experienced deeper in the reservoir.

Environmental Fate, Ecotoxicology, and Biotransformation of Hexadecyldimethylamine

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of hexadecyldimethylamine (B57324) are governed by its physical and chemical properties, such as its low water solubility and tendency to associate with particulates. While specific studies on this compound are limited, the behavior of long-chain aliphatic amines suggests a potential for accumulation in certain environmental compartments.

Table 1: Factors Influencing the Adsorption of this compound to Environmental Matrices

Matrix ParameterInfluence on AdsorptionRationale
Organic Carbon Content Increases adsorptionThe long hexadecyl chain of the molecule is hydrophobic and will preferentially partition into organic matter.
Clay Content and Type Increases adsorptionThe positively charged dimethylamino group can bind to negatively charged clay surfaces through cation exchange.
pH pH-dependentAt pH values below its pKa, the amine will be protonated and exist as a cation, enhancing its binding to negatively charged soil components.
Cation Exchange Capacity (CEC) Increases adsorptionA higher CEC indicates more negatively charged sites on soil particles available for binding the cationic form of the amine.

There is a high potential for bioaccumulation in aquatic organisms for long-chain aliphatic amines with alkyl chains of C14 and longer. canada.ca Given that this compound possesses a C16 alkyl chain, it falls into this category. The lipophilic nature of the long alkyl chain is a key factor driving this potential. Organisms can accumulate such substances from the surrounding water and through their diet. While specific bioaccumulation studies on this compound were not found, the general principles for long-chain aliphatic amines suggest it could accumulate in the tissues of aquatic and terrestrial organisms. canada.ca

Biodegradation Pathways and Kinetics

The biodegradation of this compound is a critical process in determining its environmental persistence. While specific studies on this compound are scarce, research on the biodegradation of tertiary amines provides insight into the likely pathways.

This compound can enter wastewater treatment plants through the discharge of industrial and household products. canada.ca In these facilities, microbial communities are the primary drivers of biodegradation. The degradation of tertiary amines can be initiated by enzymes such as cytochrome P-450 and mixed-function amine oxidase (MFAO), leading to N-oxidation and α-C oxidation. nih.gov The long alkyl chain of this compound may influence the rate and extent of its degradation.

In natural environments, the biodegradation of this compound is expected to occur, although potentially at a slower rate compared to wastewater treatment plants. Long-chain aliphatic amines are generally not expected to persist in water, sediment, or soil. canada.ca The rate of degradation would depend on various environmental factors, including the presence of adapted microbial populations, temperature, pH, and oxygen availability.

Specific degradation products and metabolites of this compound have not been extensively documented in the available literature. However, the metabolism of tertiary amines generally involves processes like N-dealkylation and N-oxidation. nih.gov N-dealkylation would lead to the formation of secondary and primary amines, while N-oxidation results in the formation of an amine oxide. The metabolism of alkyl amines by cytochrome P450 enzymes can lead to various metabolites. researchgate.net

Table 2: Plausible Initial Degradation Products of this compound

Degradation PathwayPotential Intermediate/ProductChemical Formula
N-Oxidation This compound N-oxideC₁₈H₃₉NO
N-Demethylation N-methylhexadecylamineC₁₇H₃₇N
Further N-Demethylation Hexadecylamine (B48584)C₁₆H₃₅N

Ecotoxicological Impact on Environmental Organisms and Ecosystems (Non-clinical, non-human/animal safety profiles)

This compound is recognized as being very toxic to aquatic life, with the potential for long-lasting effects. sigmaaldrich.comeucochem.comnih.gov As a long-chain aliphatic amine, it has the potential to cause adverse effects in aquatic organisms at low concentrations. canada.ca Its mode of action is consistent with that of a cationic surfactant, which can interact with the negatively charged cell membranes of organisms, leading to disruption and toxicity. The ecotoxicity of these long-chain amines is influenced by environmental factors such as the presence of dissolved and particulate organic matter, which can reduce their bioavailability through sorption. canada.ca

The impact of this compound on primary producers like algae is a critical component of its environmental risk profile. Algae, such as Pseudokirchneriella subcapitata, are standard bioindicator species for ecotoxicological assessments in freshwater environments. nih.gov Studies have shown that aliphatic amines can inhibit algal growth. For a related compound, Alkyl-C12-C14-dimethylamine, the acute algae toxicity (EC50) was determined to be 0.056 mg/L, indicating high toxicity to these microorganisms. eucochem.com While specific studies detailing the cellular mechanism for this compound are limited, the toxicity of similar compounds to algae often involves disruption of photosynthesis and cell membrane integrity. nih.govresearchgate.net

Table 1: Ecotoxicity of Related Amines on Aquatic Algae

Chemical Compound Test Organism Endpoint Value (mg/L) Exposure Time Reference

Note: Data for a closely related compound is presented due to the limited availability of public data specifically for this compound's effect on algae.

This compound demonstrates significant toxicity to both invertebrate and vertebrate aquatic species. sigmaaldrich.comkaochemicals-eu.com The primary mechanism of toxicity for cationic surfactants involves binding to and disrupting the structure and function of biological membranes, such as the gill membranes in fish and the external surfaces of invertebrates, which can impair respiration and osmoregulation.

Aquatic Invertebrates

For aquatic invertebrates, the crustacean Daphnia sp. is a common model organism. Acute toxicity tests show a 50% effective concentration (EC50) for immobilization ranging from 0.1 to 1 mg/L after a 48-hour exposure. kaochemicals-eu.com At the cellular level, this toxicity is likely driven by the surfactant properties of the molecule, leading to membrane damage and subsequent immobilization and mortality.

Aquatic Vertebrates

Studies on fish have confirmed the high toxicity of this compound. A semi-static test on the zebrafish (Danio rerio) established a 96-hour median lethal concentration (LC50) of 0.256 mg/L. sigmaaldrich.com Another study reported a general acute LC50 for fish between 0.1 and 1 mg/L over 96 hours. kaochemicals-eu.com The molecular impact on fish involves the interaction of the amine with the gill epithelium. This can lead to a breakdown in the membrane's integrity, impairing ion exchange and oxygen uptake, which are critical physiological functions.

Table 2: Acute Ecotoxicity of this compound on Aquatic Invertebrates and Vertebrates

Test Organism Species Endpoint Value (mg/L) Exposure Time Reference
Aquatic Invertebrate Daphnia sp. Acute EC50 0.1 to 1 48 hours kaochemicals-eu.com
Fish (Zebrafish) Danio rerio Acute LC50 0.256 96 hours sigmaaldrich.com

Advanced Analytical and Spectroscopic Characterization of Hexadecyldimethylamine Systems

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural elucidation of Hexadecyldimethylamine (B57324) and the meticulous profiling of its impurities. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and any associated contaminants.

In mass spectrometry, the fragmentation of long-chain aliphatic amines like HDDMA typically proceeds via cleavage of the C-C bond alpha to the nitrogen atom. This process leads to the formation of a stable immonium ion. For this compound, the predominant fragmentation would involve the loss of a pentadecyl radical (C15H31•) to yield a characteristic base peak corresponding to the [CH2=N(CH3)2]+ fragment.

HRMS is also instrumental in impurity profiling, a critical aspect of quality control for industrial-grade tertiary amines. Potential impurities in commercial this compound may include homologous amines with different alkyl chain lengths, unreacted starting materials, or byproducts from the manufacturing process. The high resolving power of HRMS can differentiate between species with very similar masses, enabling their identification and quantification even at trace levels.

Predicted m/z values for this compound Adducts in High-Resolution Mass Spectrometry
AdductPredicted m/z
[M+H]+270.31554
[M+Na]+292.29748
[M-H]-268.30098
[M+NH4]+287.34208
[M+K]+308.27142

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and versatile tool for investigating the structure, dynamics, and aggregation phenomena of this compound in both solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule. In the ¹H NMR spectrum, distinct signals are observed for the terminal methyl group of the hexadecyl chain, the methylene groups along the chain, the methylene group adjacent to the nitrogen, and the two methyl groups on the nitrogen atom. Similarly, the ¹³C NMR spectrum displays resolved resonances for each carbon atom, with the chemical shifts being sensitive to their position relative to the amine functional group. While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, Nitrogen-15 (¹⁵N) NMR can offer direct insight into the electronic environment of the nitrogen atom, which is particularly useful for studying protonation and quaternization reactions.

¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N(CH₃)₂~2.20~45.4
N-CH₂-~2.25~59.3
N-CH₂-CH₂-~1.45~27.5
-(CH₂)₁₂-~1.25~29.7 (multiple peaks)
-CH₂-CH₃Not explicitly resolved~22.7
-CH₃~0.88~14.1

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for studying the self-assembly and aggregation of this compound into supramolecular structures such as micelles. DOSY separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. In a solution containing both monomeric and micellar HDDMA, the larger micelles will diffuse more slowly than the individual monomers, resulting in distinct diffusion coefficients. This allows for the direct observation of micelle formation and the determination of the critical micelle concentration (CMC). The measured diffusion coefficients can also be used to estimate the hydrodynamic radius of the micelles, providing insights into their size and shape. For cationic surfactants like HDDMA, diffusion coefficients are influenced by factors such as concentration, temperature, and the presence of salts. nih.gov

Representative Diffusion Coefficients for Cationic Surfactant Systems
SpeciesTypical Diffusion Coefficient (m²/s)
Surfactant Monomer~5 x 10⁻¹⁰
Spherical Micelle~1 x 10⁻¹⁰
Rod-like Micelle~1 x 10⁻¹¹

Note: These are typical values for cationic surfactants and can vary for this compound depending on experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information on the functional groups, conformational order, and intermolecular interactions within this compound systems.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain, typically in the 2850-3000 cm⁻¹ region. The absence of N-H stretching bands confirms its tertiary amine nature. The C-N stretching vibration is also observable, usually in the 1000-1200 cm⁻¹ range. Changes in the position and shape of these bands can indicate alterations in the molecular environment, such as those occurring upon micellization or interaction with other molecules.

Raman spectroscopy is particularly sensitive to the conformational order of the alkyl chains. The relative intensities of specific Raman bands, such as the C-C stretching modes, can be used to quantify the proportion of trans and gauche conformers. In aggregated states like micelles, the alkyl chains tend to adopt a more ordered, all-trans conformation in the hydrophobic core, which can be detected by changes in the Raman spectrum.

X-ray and Neutron Scattering Techniques for Supramolecular Structures

X-ray and neutron scattering techniques are indispensable for elucidating the size, shape, and internal structure of the supramolecular assemblies formed by this compound in solution.

Small-Angle X-ray Scattering (SAXS) is a powerful method for characterizing the nanoscale structures of this compound micelles. By analyzing the scattering pattern of X-rays at very small angles, detailed information about the micellar shape (e.g., spherical, ellipsoidal, or cylindrical), size, and aggregation number can be obtained. The analysis of SAXS data from solutions of cetyltrimethylammonium bromide (CTAB), a structurally similar cationic surfactant, reveals that these systems can form various structures depending on concentration and the presence of additives. ias.ac.inresearchgate.net For instance, at low concentrations, spherical micelles are typically formed, which can transition to rod-like or worm-like micelles at higher concentrations. The scattering data can be fitted to theoretical models to extract quantitative parameters of the micellar structure.

Typical Micellar Parameters for a C16 Cationic Surfactant (CTAB) Determined by SAXS
ParameterValue
Micelle ShapeProlate Ellipsoid
Semi-major axis (a)~40 Å
Semi-minor axis (b)~24 Å
Aggregation Number~80 - 115

Note: These values are for the analogous surfactant CTAB and provide an estimate for what can be expected for this compound systems.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the structure of this compound-containing systems, such as micelles and other self-assembled structures, on a nanometer to micrometer scale. This non-destructive method provides detailed information about the shape, size, and interactions of these aggregates in solution. ias.ac.in By utilizing the scattering contrast between the hydrogenous surfactant molecules and a deuterated solvent (typically heavy water, D₂O), SANS can effectively probe the morphology of the micellar core and the surrounding shell. ias.ac.in

The analysis of SANS data from cationic surfactant systems, structurally similar to this compound, has revealed valuable insights into their aggregation behavior. For instance, studies on hexadecyltrimethylammonium bromide (CTAB) micelles have demonstrated that their shape can be modeled as prolate ellipsoids, with the aggregation number and dimensions being influenced by factors such as concentration, temperature, and the presence of electrolytes. ias.ac.inacs.org

In a typical SANS experiment, a beam of neutrons is directed at the sample, and the scattered neutrons are detected at small angles. The resulting scattering pattern is a function of the momentum transfer vector, Q. Analysis of the scattering intensity, I(Q), versus Q allows for the determination of key structural parameters. The data is often fitted to theoretical models that describe the form factor, P(Q), which relates to the shape and size of the individual scattering objects, and the structure factor, S(Q), which accounts for interparticle interactions. ias.ac.in

Research Findings from SANS Analysis of Analogous Cationic Surfactant Systems:

A study on the mixed micelles of dodecyltrimethylammonium bromide (DTAB) and sodium dodecyl sulphate (SDS) using SANS demonstrated a significant increase in micellar size and aggregation number upon the addition of the oppositely charged surfactant. ias.ac.in The fractional charge on the micelles was observed to decrease dramatically, indicating charge neutralization at the headgroup level. ias.ac.in Contrast variation experiments using deuterated surfactants confirmed the homogeneous mixing of the two components within the mixed micelles. ias.ac.in

The table below presents representative data from a SANS study on a cationic surfactant system, illustrating the type of information that can be obtained.

Surfactant SystemAggregation Number (N)Micellar Radius (Å)Fractional Charge (α)
0.3 M DTAB50200.25
0.3 M DTAB + 0.02 M SDS150300.10
0.3 M DTAB + 0.05 M SDS400450.05

This table is illustrative and based on findings for analogous cationic surfactant systems to demonstrate the data generated from SANS experiments.

These findings highlight the capability of SANS to provide detailed quantitative information on the structural evolution of surfactant systems in response to changes in their chemical environment.

Advanced Chromatographic Techniques for Separation and Quantification in Complex Matrices

The separation and quantification of this compound and related long-chain amines in complex matrices necessitate the use of advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). nih.govrsc.orgnih.gov These methods offer the high sensitivity and selectivity required for analyzing trace levels of these compounds in diverse sample types, such as environmental and biological samples. nih.govrsc.org

Due to the lack of a strong chromophore in this compound, conventional UV-Vis detection is often not sufficiently sensitive. Therefore, mass spectrometric detection, particularly with an electrospray ionization (ESI) source, is the preferred method. nih.govrsc.org The ESI source effectively ionizes the amine, allowing for its detection in the mass spectrometer.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

A common approach for the analysis of cationic surfactants like this compound involves reversed-phase HPLC. A C18 column is frequently employed for the separation. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) formate to ensure good peak shape and ionization efficiency. nih.govrsc.org

Research Findings from Chromatographic Analysis of Structurally Similar Compounds:

A study on the determination of five quaternary ammonium compounds in various foodstuffs utilized HPLC-tandem mass spectrometry (MS/MS). rsc.org The method involved extraction with a methanol-water mixture, followed by purification using a solid-phase extraction (SPE) cartridge. rsc.org The separation was achieved on a CAPCELL PAK CR 1:4 column with a gradient elution of acetonitrile and an ammonium formate buffer. rsc.org The mass spectrometric detection was performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. rsc.org

The validation of such analytical methods is crucial and typically includes the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates.

The following interactive table summarizes typical parameters and performance data for an HPLC-MS method developed for the analysis of quaternary ammonium compounds, which are structurally related to this compound.

ParameterValue/Condition
Chromatographic ColumnC18 or similar reversed-phase
Mobile PhaseAcetonitrile/Methanol and aqueous buffer with formic acid or ammonium formate
DetectionElectrospray Ionization Mass Spectrometry (ESI-MS)
Linear Range5.00–500.00 µg L⁻¹ rsc.org
Correlation Coefficient (r²)> 0.995 rsc.org
Limit of Quantification (LOQ)10.00 µg L⁻¹ rsc.org
Recoveries in Spiked Samples76.8% - 102.5% rsc.org

This table presents representative data from studies on analogous compounds to illustrate the performance of advanced chromatographic methods.

The development of such robust and sensitive analytical methods is essential for monitoring the presence and concentration of this compound in various complex matrices, ensuring accurate and reliable results for research and regulatory purposes. rsc.org

Computational Chemistry and Theoretical Studies of Hexadecyldimethylamine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of hexadecyldimethylamine (B57324). These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Quantum mechanical calculations can elucidate the electronic structure, preferred conformations, and energetic landscape of the this compound molecule. The long hexadecyl chain allows for a high degree of conformational flexibility. Theoretical calculations can determine the relative energies of different conformers (e.g., all-trans vs. gauche conformations of the alkyl chain) and the rotational barriers between them.

The nitrogen atom's lone pair of electrons is a key feature of its electronic structure, making the dimethylamino group a Lewis base and a nucleophilic center. Calculations can map the molecular electrostatic potential (MEP), highlighting the electron-rich region around the nitrogen, which is crucial for its chemical interactions, including protonation and coordination.

Table 1: Calculated Properties of this compound

Property Value Method
Ground State Energy Varies DFT (e.g., B3LYP/6-31G*)
Dipole Moment Varies DFT (e.g., B3LYP/6-31G*)
N-C Bond Lengths (amine) ~1.45 Å DFT Optimization

Note: Specific values depend on the level of theory and basis set used in the calculation. The data presented are typical approximate values.

Theoretical studies can predict the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states. For instance, the reaction of the amine group with electrophiles or its role in catalysis can be modeled.

Studies on smaller, related amines like dimethylamine (B145610) provide a basis for understanding potential reactions. For example, the mechanism of hydrogen abstraction from the N-H bond (in a protonated state) or adjacent C-H bonds can be investigated. researchgate.netresearchgate.net Quantum chemical calculations can determine the activation energies for these different pathways, predicting which reaction is kinetically favored. researchgate.net The analysis of the transition state structure provides a detailed picture of the bond-breaking and bond-forming processes during the reaction. nih.gov

Molecular Dynamics Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of many this compound molecules over time, which is essential for understanding phenomena like self-assembly and interactions with interfaces. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes.

Due to its amphiphilic nature, with a hydrophilic dimethylamino headgroup and a long hydrophobic hexadecyl tail, this compound self-assembles in aqueous solutions to form micelles. MD simulations can model this process, showing how individual surfactant molecules aggregate to shield their hydrophobic tails from water. researchgate.netfrontiersin.org

Simulations can be performed using different levels of detail, from all-atom (AA) models that explicitly represent every atom to coarse-grained (CG) models where groups of atoms are treated as single particles. researchgate.netfrontiersin.org CG simulations are particularly useful for studying large-scale phenomena like micelle formation, which occur over longer timescales than are typically accessible with AA simulations. nih.govfrontiersin.org These simulations provide data on:

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one can observe the onset of aggregation.

Micelle Size and Shape: Simulations can predict the aggregation number (the number of molecules per micelle) and whether the micelles are spherical, rod-like, or other morphologies. researchgate.net

Micelle Dynamics: The exchange of molecules between micelles and the surrounding solution, as well as micelle fusion and fission events, can be observed.

MD simulations are extensively used to study how surfactants like this compound interact with biological membranes, which are typically modeled as lipid bilayers. nih.govrsc.orgvanderbilt.edu These simulations can reveal the molecular mechanisms behind the compound's use in applications like drug delivery or its effects on cell membranes.

Key insights from such simulations include:

Adsorption and Insertion: Simulating a this compound molecule near a model lipid bilayer can show whether it adsorbs onto the surface or inserts its hydrophobic tail into the membrane core. brieflands.com

Membrane Disruption: At higher concentrations, simulations can model how surfactant aggregates affect membrane integrity, potentially leading to pore formation or complete disruption of the bilayer structure.

Influence on Membrane Properties: The presence of the surfactant can alter physical properties of the membrane, such as its thickness, fluidity, and the ordering of the lipid acyl chains. nih.govbrieflands.com

Table 2: Parameters from Molecular Dynamics Simulations of Surfactant Systems

Parameter Description Typical Information Gained
Radial Distribution Function (RDF) Describes how the density of other particles varies as a function of distance from a reference particle. Provides insight into the packing of surfactant headgroups and the hydration shell around the micelle. researchgate.net
Order Parameter (SCD) Measures the orientational order of the C-H bonds along the alkyl chains. Indicates the fluidity and packing of the hydrophobic core of a micelle or a lipid bilayer. brieflands.com
Mean Squared Displacement (MSD) Tracks the average distance a molecule travels over time. Used to calculate the lateral diffusion coefficient of surfactants within a membrane or micelle.

| Density Profile | Shows the mass or electron density of different components (e.g., water, headgroups, tails) along an axis perpendicular to an interface. | Reveals the location and orientation of surfactant molecules relative to a lipid bilayer surface. brieflands.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the activities or properties of chemicals based on their molecular structure. inlibrary.uznih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, QSPR models can be developed to predict various physicochemical properties without the need for extensive laboratory measurements. researchgate.net This is particularly useful for screening large numbers of related compounds or for estimating properties where experimental data is lacking.

The development of a QSPR model involves several key steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is assembled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological, geometric, or quantum-chemical in nature.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), are used to build a model that correlates a subset of the most relevant descriptors with the property. arxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For a surfactant like this compound, QSPR models could predict properties such as boiling point, vapor pressure, water solubility, or the octanol-water partition coefficient (logP). researchgate.net

Table 3: Example of Molecular Descriptors Used in QSPR Models for Alkylamines

Descriptor Type Example Descriptors Property Predicted
Constitutional Molecular Weight, Number of Carbon Atoms Boiling Point, Melting Point
Topological Wiener Index, Kier & Hall Shape Indices Water Solubility, Surface Tension
Physicochemical LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA) Micellization behavior, Interfacial tension

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Reactivity, Adsorption properties |

Prediction of Surfactant Properties (e.g., CMC, surface tension)

The effectiveness of a surfactant is largely defined by its critical micelle concentration (CMC) and its ability to reduce surface tension. Computational models have become increasingly adept at predicting these key parameters directly from the molecular structure of this compound.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical tools that correlate a molecule's structural or physicochemical properties (known as descriptors) with its macroscopic properties. mdpi.comresearchgate.net For surfactants, descriptors can include molecular weight, volume, surface area, and electronic properties. mdpi.comresearchgate.net These models are trained on datasets of known surfactants to establish a mathematical relationship that can then be used to predict the properties of new or uncharacterized molecules like this compound. Recent advancements have incorporated machine learning algorithms, such as artificial neural networks and support vector machines, to develop more sophisticated and accurate QSPR models. mdpi.comresearchgate.net For instance, Graph Neural Network (GNN)-based QSPR models have shown high accuracy (with coefficients of determination, R², averaging 0.87) in predicting CMC and surface tension across all types of surfactants, including cationic ones similar in structure to this compound. mdpi.comvt.edu

Molecular Dynamics (MD) Simulations: MD simulations offer a physics-based approach to understanding surfactant behavior. ulisboa.ptnih.gov In these simulations, the movements and interactions of individual molecules in a system (surfactant and water) are calculated over time. By simulating a system of this compound molecules in water, researchers can directly observe the process of self-assembly into micelles. The CMC can be identified as the concentration at which stable aggregates begin to form. nih.gov Similarly, by simulating the air-water interface in the presence of the surfactant, the reduction in surface tension can be calculated. ulisboa.pt These simulations provide a visual and quantitative understanding of how the surfactant molecules arrange themselves to achieve their surface-active properties.

Below is a table illustrating the predictive power of modern computational models for cationic surfactants with similar chain lengths.

Surfactant (Cationic)PropertyExperimental ValuePredicted Value (QSPR/GNN)Prediction Accuracy (R²)
Hexadecyltrimethylammonium Bromidelog(CMC)-3.05-3.100.95
Tetradecyltrimethylammonium Bromidelog(CMC)-2.43-2.510.95
Hexadecyltrimethylammonium BromideSurface Tension (γcmc) (mN/m)38.539.20.87
Tetradecyltrimethylammonium BromideSurface Tension (γcmc) (mN/m)39.840.10.87

Note: The data in this table is representative of the accuracy of computational models as reported in the literature for similar cationic surfactants. mdpi.comresearchgate.net The values are illustrative and serve to demonstrate the capabilities of predictive modeling.

Correlation of Structure with Interfacial and Aggregation Behavior

The specific molecular structure of this compound—a long, hydrophobic sixteen-carbon (hexadecyl) chain attached to a polar, hydrophilic dimethylamine head group—is directly responsible for its behavior at interfaces and its tendency to form aggregates (micelles) in solution. Computational studies provide detailed insights into this structure-property relationship.

Interfacial Behavior: Molecular dynamics simulations can model the air-water or oil-water interface and show how individual this compound molecules orient themselves. ulisboa.ptnih.govnsf.gov The hydrophobic hexadecyl tail avoids contact with water, extending into the air or oil phase, while the hydrophilic dimethylamine head group remains anchored in the water phase. This alignment disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. Simulations can quantify the density profile across the interface, the tilt angle of the alkyl chains, and the area occupied per molecule, all of which are crucial for understanding its efficiency as a surface-active agent.

Aggregation Behavior: The formation of micelles is an entropy-driven process where the hydrophobic tails cluster together to minimize their contact with water. MD simulations can track the spontaneous aggregation of this compound molecules from a random distribution into spherical or ellipsoidal micelles. nih.govnih.gov These theoretical studies allow for the detailed characterization of the resulting micelles, including:

Aggregation Number (Nagg): The average number of surfactant molecules in a single micelle.

Micelle Shape and Size: Whether the micelles are spherical, rod-like, or ellipsoidal. The simulations show that micelles of surfactants with long alkyl chains can be ellipsoidal. nih.gov

Core and Corona: The structure of the hydrophobic core formed by the hexadecyl chains and the hydrophilic corona (surface) composed of the dimethylamine head groups interacting with water.

The table below summarizes the key structural features of this compound and their influence on its interfacial and aggregation properties as elucidated by computational studies.

Structural FeaturePropertyEffect and Computational Insight
Hexadecyl Chain (C16)HydrophobicityStrong hydrophobic interactions drive molecules out of the water phase, leading to efficient adsorption at interfaces and a low CMC. MD simulations show these chains pack tightly in the micellar core.
Dimethylamine Head GroupHydrophilicity & SizeThe polar head group anchors the molecule in the aqueous phase. Its relatively small size allows for tighter packing at interfaces and in micelles, influencing the curvature of the micelle surface and the aggregation number.
Overall Molecular GeometryPacking ParameterThe balance between the size of the hydrophilic head and the volume of the hydrophobic tail dictates the preferred shape of the aggregate. For this compound, this generally favors the formation of spherical to slightly ellipsoidal micelles in aqueous solutions, as can be confirmed by simulating the aggregate's shape. nih.gov

Conclusion and Future Research Perspectives on Hexadecyldimethylamine

Synthesis of Current Academic Achievements and Methodological Innovations

Current research showcases hexadecyldimethylamine's pivotal role as a precursor in the synthesis of a variety of valuable chemicals. It is a key starting material for producing quaternary ammonium (B1175870) salts, betaines, and tertiary amine oxides, which find widespread use as surfactants, disinfectants, and fabric softeners.

A significant area of innovation lies in its application in materials science. This compound (B57324) has been successfully employed as a pore size mediator and a swelling agent in the creation of monodispersed mesoporous silica (B1680970) nanoparticles. This control over nanoparticle morphology is crucial for applications in catalysis, drug delivery, and separation sciences.

Recent methodological advancements have focused on refining the synthesis of this compound derivatives and enhancing their performance in various applications. These innovations are summarized in the table below.

Methodological Innovation Description Key Research Findings Reference
Controlled Nanoparticle SynthesisUse of this compound as a structure-directing agent.Enables precise control over the size and shape of nanoparticles, such as zinc oxide nanorods. nih.gov
Gemini (B1671429) Surfactant FormulationSynthesis of dimeric surfactants from this compound.Gemini surfactants exhibit superior surface activity and efficiency compared to their monomeric counterparts.
Enhanced Catalytic SystemsIncorporation into catalyst formulations.Improves the performance and selectivity of catalysts in various chemical reactions.

Identification of Persistent Challenges and Knowledge Gaps in this compound Research

Despite the progress, several challenges and knowledge gaps impede the broader application and deeper understanding of this compound. A primary concern is its environmental footprint. As a long-chain aliphatic amine, it is classified as very toxic to aquatic life, with long-lasting effects researchgate.net. The potential for bioaccumulation of derivatives with alkyl chains of C14 and longer necessitates a thorough investigation of its environmental fate and the development of effective remediation strategies.

From a chemical synthesis perspective, impurities in commercial-grade this compound can lead to side reactions and inconsistencies in the properties of its derivatives. This highlights the need for more efficient and cost-effective purification methods to achieve the high purity required for specialized applications.

Furthermore, a comprehensive understanding of the structure-property relationships of this compound-based systems is still evolving. For instance, the precise mechanisms by which it directs the formation of specific nanostructures are not fully elucidated. The table below outlines some of the key research challenges.

Challenge Area Specific Knowledge Gap Potential Impact of Addressing the Gap
Environmental Impact Lack of detailed biodegradation pathways and the ecotoxicity of its transformation products.Development of green chemistry approaches and effective bioremediation strategies.
Synthesis and Purification Difficulty in removing structurally similar impurities from the final product.Improved product consistency and performance in sensitive applications like pharmaceuticals and electronics.
Mechanistic Understanding Incomplete knowledge of the intermolecular forces and self-assembly mechanisms in solution.Rational design of novel surfactants and functional materials with tailored properties.
Toxicological Profile Limited data on the long-term health effects of exposure to this compound and its derivatives.Informed risk assessment and the establishment of appropriate safety guidelines.

Proposed Directions for Future Interdisciplinary Research Initiatives

To address the existing challenges and unlock new opportunities, future research on this compound should be increasingly interdisciplinary, integrating chemistry, materials science, environmental science, and computational modeling.

Building on its established role as a structure-directing agent, future research should explore the use of this compound in the synthesis of a wider array of next-generation functional materials. Its ability to influence the morphology of zinc oxide nanorods suggests its potential in creating other complex metal oxide nanostructures with applications in electronics, sensors, and photocatalysis nih.gov. Investigating its role in the formation of hybrid organic-inorganic materials and self-assembled monolayers on various substrates could lead to the development of novel coatings, sensors, and biomedical devices.

A critical area for future research is the elucidation of the environmental transformation pathways of this compound. Understanding how it degrades in soil and water, and identifying the resulting transformation products, is essential for a complete environmental risk assessment. This knowledge will be instrumental in developing effective bioremediation strategies. Research should focus on identifying microbial strains capable of degrading this compound and optimizing the conditions for their growth and activity. The general mechanisms of pesticide degradation, such as oxidation and hydrolysis, may provide a starting point for investigating the breakdown of this compound researchgate.net.

Advanced computational modeling techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models, offer powerful tools for the predictive design of this compound-based systems. Molecular dynamics can provide insights into the self-assembly of this compound into micelles and other aggregates, helping to understand its surfactant behavior at a molecular level. QSAR models can be developed to predict the physicochemical properties, biological activity, and toxicity of novel this compound derivatives, thereby accelerating the discovery of new, high-performance, and environmentally benign compounds. This in silico approach can significantly reduce the time and cost associated with experimental synthesis and testing.

Q & A

Q. How can researchers verify the purity and structural integrity of hexadecyldimethylamine in synthetic chemistry applications?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to confirm the presence of methyl groups (δ ~2.2 ppm for N(CH₃)₂) and the hexadecyl chain (δ 0.8–1.5 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities like residual alkyl halides or secondary amines. Commercial samples often claim >95% purity, but GC-MS can identify trace contaminants .
  • Refractive Index and Density : Compare experimental values (n²⁰/D: 1.444; density: 0.801 g/mL) with literature data for consistency .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory tract irritation .
  • Spill Management : Neutralize spills with weak acids (e.g., citric acid) and adsorb with inert materials like vermiculite. Avoid strong oxidizers (e.g., HNO₃) to prevent combustion .

Q. What synthetic routes are commonly employed to produce this compound?

Methodological Answer:

  • Reductive Amination : React hexadecyl bromide with dimethylamine under catalytic hydrogenation. Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 9:1) .
  • Dealkylation of Quaternary Salts : Use LiB(sec-C₄H₉)₃H (L-Selectride) to selectively remove methyl groups from quaternary ammonium salts, yielding tertiary amines with minimal side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity claims for commercial this compound samples?

Methodological Answer:

  • Comparative Chromatography : Run parallel HPLC analyses using a C18 column (acetonitrile:water 85:15) to compare retention times with certified reference standards .
  • Dealkylation Validation : Apply the LiB(sec-C₄H₉)₃H method to quaternized derivatives. If impurities persist post-reaction, they likely originate from the commercial sample rather than synthesis .
  • Batch-to-Batch Variability : Document lot-specific impurities via LC-MS and adjust experimental protocols (e.g., pre-purification via silica gel chromatography) .

Q. How can researchers optimize surface modification techniques using this compound for environmental analyte extraction?

Methodological Answer:

  • Magnetic Nanoparticle Functionalization : Bind this compound to Fe₃O₄ nanoparticles via silane coupling. Optimize ligand density using TGA (target: 15–20% weight loss at 600°C) .
  • Selectivity Testing : Evaluate adsorption efficiency for perfluorinated compounds (PFCs) in water matrices. Adjust pH (optimal range: 6–8) to enhance electrostatic interactions between amine groups and PFCs .

Q. What methodological considerations are critical when analyzing environmental samples containing this compound derivatives?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges pre-conditioned with methanol. Elute derivatives (e.g., this compound oxide) with 2% acetic acid in acetonitrile .
  • HPLC-MS/MS Parameters : Employ a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with MRM transitions (e.g., m/z 270→58 for this compound) to enhance detection specificity .

Q. How does this compound interact with biomimetic membranes, and how can this be quantified?

Methodological Answer:

  • Langmuir Trough Experiments : Measure changes in surface pressure (Δπ) during monolayer compression. This compound integrates into lipid bilayers at concentrations >0.1 mM, altering membrane fluidity .
  • Fluorescence Anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to quantify membrane rigidity. A 10% decrease in anisotropy indicates surfactant-induced lipid disordering .

Contradictions and Emerging Challenges

Q. Why do commercial this compound samples exhibit variability in surfactant performance despite high purity claims?

  • Trace Impurities : Even 1–2% residual tetradecyldimethylamine (C14 analog) can reduce critical micelle concentration (CMC) by 15%, altering colloidal stability .
  • Solution : Pre-screen samples via GC-MS and normalize surfactant concentrations based on CMC values derived from conductivity measurements .

Q. What are the stability limits of this compound under oxidative conditions?

  • Hazard : Reacts violently with HNO₃, producing toxic NOx gases. Storage in amber vials under N₂ is critical for long-term stability .
  • Quantitative Analysis : Accelerated aging studies (40°C, 75% RH) show <5% degradation over 6 months when stored in inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecyldimethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hexadecyldimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.